1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine
CAS No.:
Cat. No.: VC16400123
Molecular Formula: C13H17ClFN3
Molecular Weight: 269.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClFN3 |
|---|---|
| Molecular Weight | 269.74 g/mol |
| IUPAC Name | N-[(2-ethylpyrazol-3-yl)methyl]-1-(3-fluorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C13H16FN3.ClH/c1-2-17-13(6-7-16-17)10-15-9-11-4-3-5-12(14)8-11;/h3-8,15H,2,9-10H2,1H3;1H |
| Standard InChI Key | OFLQOMJSZJVDHN-UHFFFAOYSA-N |
| Canonical SMILES | CCN1C(=CC=N1)CNCC2=CC(=CC=C2)F.Cl |
Introduction
Synthesis
The synthesis of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine likely involves multi-step organic reactions. A common approach might include the reaction of a pyrazole derivative with a fluorobenzyl halide in the presence of a base to facilitate the formation of the amine linkage.
Biological Activity
Compounds with pyrazole rings are often investigated for their anti-inflammatory, anticancer, and antimicrobial properties. The presence of a fluorobenzyl group could enhance these activities by altering the compound's pharmacokinetics or interactions with biological targets.
Research Findings and Similar Compounds
While specific research findings on 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine are not available, similar compounds have shown promising biological activities:
Future Directions
To fully explore the potential of 1-(1-ethyl-1H-pyrazol-5-yl)-N-(3-fluorobenzyl)methanamine, detailed pharmacological studies are necessary. These should include molecular docking simulations, surface plasmon resonance, or enzyme inhibition assays to assess its binding affinities and kinetics with biological macromolecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume